molecular formula C11H15ClO3S B3145740 4-(Pentyloxy)benzene-1-sulfonyl chloride CAS No. 58076-33-8

4-(Pentyloxy)benzene-1-sulfonyl chloride

Cat. No. B3145740
CAS RN: 58076-33-8
M. Wt: 262.75 g/mol
InChI Key: WPNBAZJJEQNSOH-UHFFFAOYSA-N
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Description

“4-(Pentyloxy)benzene-1-sulfonyl chloride” is a chemical compound . It is a member of the family of sulfonates .


Synthesis Analysis

The synthesis of sulfonyl chlorides, such as “this compound”, can be achieved through a process known as chlorosulfonation . This process involves the reaction of an alkane with chlorosulfonic acid . The procedure is considered to be environmentally friendly and worker-friendly, as it uses readily accessible reagents, offers safe operations, and easy purification without chromatography .


Chemical Reactions Analysis

The principal types of reactions involving aromatic rings like “this compound” are substitution, addition, and oxidation . The most common type is electrophilic substitution . The key step for each is the attack of an electrophile at carbon to form a cationic intermediate .

Scientific Research Applications

Synthetic Chemistry and Material Science

  • 4-(Pentyloxy)benzene-1-sulfonyl chloride is frequently used in the synthesis of various sulfonyl compounds. For example, the synthesis of a sulfonamide compound, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, was achieved using a related sulfonyl chloride, indicating the versatility of sulfonyl chlorides in creating structurally diverse molecules (Sarojini et al., 2012). This compound was characterized and analyzed using various methods, highlighting the importance of sulfonyl chlorides in the structural elucidation and characterization of novel compounds.

Catalysis and Reaction Media

  • The compound plays a role in catalysis and as a reaction medium. For example, 4-methyl benzenesulfonyl chloride was used in Friedel-Crafts sulfonylation reactions in ionic liquids, showing its application in enhancing reactivity and yields in chemical transformations (Nara et al., 2001). This indicates the potential use of this compound in similar catalytic and reaction medium roles.

Photocatalyzed Transformations

  • In photocatalyzed transformations, related sulfonyl chlorides are utilized in the construction of complex molecular structures, such as sulfonated benzoxepines, highlighting the role of these compounds in light-induced chemical synthesis (Zhou et al., 2021).

Structural Studies and Molecular Analysis

  • It's also used in structural studies. For instance, the structure of 4-nitrobenzene sulfonyl chloride was studied using gas-phase electron diffraction and quantum chemical methods, suggesting that sulfonyl chlorides, including this compound, can be key subjects in detailed molecular structure analysis (Petrov et al., 2009).

Green Chemistry and Eco-friendly Synthesis

  • The compound's derivatives are pivotal in green chemistry. A method for synthesizing sulfonamide and sulfonate carboxylic acid derivatives used sulfonyl chlorides under mild and eco-friendly conditions, emphasizing the role of these compounds in the development of environmentally friendly chemical synthesis protocols (Almarhoon et al., 2019).

Mechanism of Action

Safety and Hazards

The safety data sheet for a similar compound, benzenesulfonyl chloride, indicates that it is considered hazardous . It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

4-pentoxybenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO3S/c1-2-3-4-9-15-10-5-7-11(8-6-10)16(12,13)14/h5-8H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPNBAZJJEQNSOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001285960
Record name 4-(Pentyloxy)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001285960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58076-33-8
Record name 4-(Pentyloxy)benzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58076-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Pentyloxy)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001285960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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